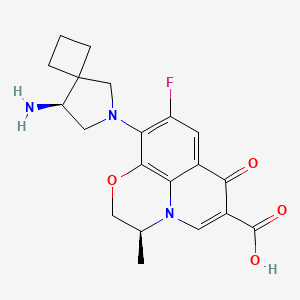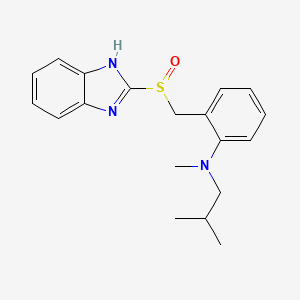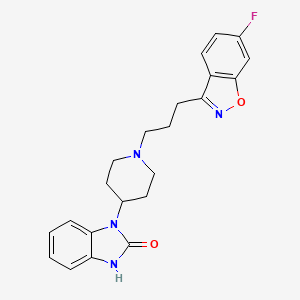
Neflumozide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neflumozide is a novel antipsychotic compound that is structurally similar to benperidol. It is a derivative of isoxazole and functions as a dopamine antagonist . This compound has garnered interest due to its potential therapeutic applications in treating psychiatric disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Neflumozide involves multiple steps, starting with the preparation of the isoxazole ring. The key intermediate, 6-fluoro-1,2-benzisoxazole, is synthesized through a cyclization reaction involving appropriate precursors. This intermediate is then reacted with a piperidine derivative to form the final compound, this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
Neflumozide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Neflumozide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of isoxazole derivatives.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic benefits.
Medicine: Explored as a treatment for psychiatric disorders due to its dopamine antagonist properties.
Industry: Utilized in the development of new antipsychotic medications and related pharmaceutical research.
Mecanismo De Acción
Neflumozide exerts its effects primarily by antagonizing dopamine receptors in the brain. This action helps to modulate neurotransmitter activity, which is beneficial in treating psychiatric conditions. The compound targets specific pathways involved in dopamine signaling, thereby reducing symptoms associated with disorders like schizophrenia .
Comparación Con Compuestos Similares
Similar Compounds
Benperidol: Structurally similar to Neflumozide and also functions as a dopamine antagonist.
Leflunomide: Though primarily used as an immunosuppressive agent, it shares some structural features with this compound
Uniqueness
This compound is unique due to its specific structural configuration and its potent dopamine antagonist activity. This makes it a valuable compound for research and potential therapeutic applications in psychiatry.
Propiedades
Número CAS |
86636-93-3 |
|---|---|
Fórmula molecular |
C22H23FN4O2 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
3-[1-[3-(6-fluoro-1,2-benzoxazol-3-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H23FN4O2/c23-15-7-8-17-18(25-29-21(17)14-15)5-3-11-26-12-9-16(10-13-26)27-20-6-2-1-4-19(20)24-22(27)28/h1-2,4,6-8,14,16H,3,5,9-13H2,(H,24,28) |
Clave InChI |
VEUGOXRZHKYDED-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC4=NOC5=C4C=CC(=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)
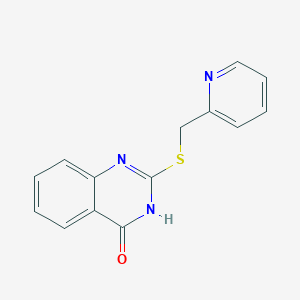
![2-Amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid](/img/structure/B10782202.png)
![2-[[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine](/img/structure/B10782216.png)

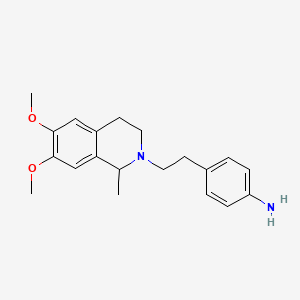
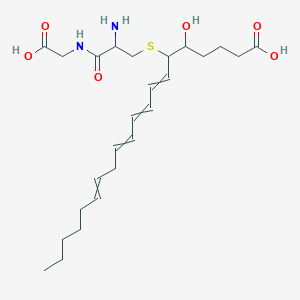
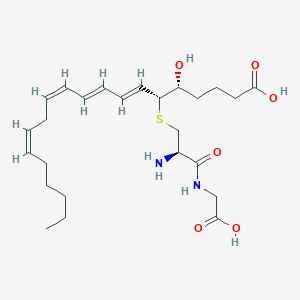
![1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one](/img/structure/B10782251.png)
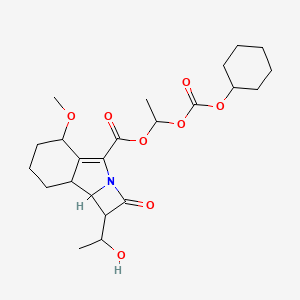

![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)
